N-[4-(Benzyloxy)phenylacetyl]glycine
Description
Properties
IUPAC Name |
2-[[2-(4-phenylmethoxyphenyl)acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(18-11-17(20)21)10-13-6-8-15(9-7-13)22-12-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCUTSLJDXDNMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 4-(Benzyloxy)phenyl Intermediate
The key intermediate, 4-(benzyloxy)phenyl derivatives, is commonly prepared by alkylation of 4-cyanophenol or 4-hydroxyphenyl precursors with benzyl bromide under basic conditions.
- Reaction Conditions:
- Starting material: 4-cyanophenol or 4-hydroxyphenol (4-cyanophenol commonly used)
- Alkylating agent: Benzyl bromide
- Base: Potassium carbonate (K₂CO₃)
- Solvent: Acetone
- Temperature: Reflux (~56 °C)
- Time: Approximately 4 hours
- Yield: High yields of 92–99% for 4-(benzyloxy)benzonitriles reported.
Mechanism: The phenolic hydroxyl group is deprotonated by potassium carbonate, forming a phenolate ion that nucleophilically attacks the benzyl bromide, resulting in the formation of the benzyloxy ether.
Reduction of the Nitrile to Benzylamine Derivative
Following the formation of 4-(benzyloxy)benzonitriles, the nitrile group is reduced to the corresponding benzylamine.
- Reagents and Conditions:
- Reducing agent: Lithium aluminum hydride (LiAlH₄)
- Solvent: Tetrahydrofuran (THF)
- Temperature: Initial 0 °C, then stirred at 25 °C for 16 hours
- Work-up: Hydrolysis with water in basic medium (NaOH), stirring for 12 hours
- Outcome: Formation of 4-(benzyloxy)benzylamines.
This two-step, one-pot reduction involves nucleophilic addition of hydride ions to the nitrile carbon, forming an imine intermediate, which upon hydrolysis yields the primary amine.
Formation of N-[4-(Benzyloxy)phenylacetyl]glycine via Amide Bond Formation
The final step involves coupling the 4-(benzyloxy)phenylacetyl moiety with glycine to form the amide bond.
- General Approach:
- Activation of the carboxylic acid group of 4-(benzyloxy)phenylacetic acid or its derivative to form an active ester or anhydride.
- Reaction with glycine or glycine derivatives under controlled conditions.
- Typical Reagents:
- Coupling agents such as carbodiimides (e.g., DCC - dicyclohexylcarbodiimide) or activated esters.
- Solvents like dimethyl sulfoxide (DMSO), methylene chloride, or others depending on solubility.
- Conditions:
- Temperature ranges from -10 °C to room temperature or slightly elevated temperatures (up to 200 °C in some cases).
- Inert atmosphere or anhydrous conditions to prevent side reactions.
- Notes:
Alternative Synthetic Routes and Catalytic Methods
Palladium-Catalyzed Allylic Alkylation:
- Research has explored palladium-catalyzed allylic alkylation of N-(α-hydroxyacyl)-glycine esters to stereoselectively modify glycine derivatives.
- This method allows for regio- and stereoselective formation of modified glycine esters, potentially applicable to derivatives like this compound.
- Reaction conditions involve titanium chelated enolates and palladium catalysts under controlled temperature and solvent conditions.
-
- Enables stereoselective synthesis.
- Useful for complex derivatives and total synthesis of peptide-like compounds.
Summary Table of Preparation Steps
Research Findings and Notes
- The alkylation step is highly efficient and reproducible, giving excellent yields of the benzyloxy intermediate.
- LiAlH₄ reduction is a standard method for converting nitriles to primary amines, requiring careful control of temperature and quenching.
- Amide bond formation is a classical peptide coupling reaction, with many variations depending on the substrate and desired purity.
- Protecting group strategies are essential when functional groups sensitive to reaction conditions are present.
- Recent advances in palladium-catalyzed allylic alkylation offer stereoselective routes to functionalized glycine derivatives, which could be adapted for this compound class.
- No direct single-step synthesis of this compound has been reported; the multi-step synthetic approach is standard.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Benzyloxy)phenylacetyl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[4-(Benzyloxy)phenylacetyl]glycine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including its role as a potential drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(Benzyloxy)phenylacetyl]glycine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Implications
Substituent Effects: Benzyloxy Group: Introduces steric hindrance and electron-donating effects, likely increasing lipophilicity (logP) compared to PAG. This may enhance membrane permeability but reduce aqueous solubility.
Functional Group Variations: Amide vs. Ester: The glycinamide in N-[4-(Benzyloxy)phenyl]glycinamide () enables hydrogen bonding, which may improve target binding affinity compared to ester or acetylated derivatives. Deuterated Analog: N-(Phenylacetyl-d₅)glycine () retains the biological activity of PAG but is used exclusively as a non-radioactive internal standard in mass spectrometry .
Biological Activity
N-[4-(Benzyloxy)phenylacetyl]glycine is a compound that has garnered attention for its biological activity, particularly in the context of enzymatic interactions and metabolic pathways. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in scientific research.
This compound is primarily recognized for its role as a substrate for glycine N-acyltransferase (GlyAT), an enzyme involved in the transfer of acyl groups to glycine. This process is crucial for the synthesis of various N-acylglycines, which have implications in metabolic regulation and cellular signaling.
- Enzyme Interaction : GlyAT catalyzes the transfer of acyl groups from acyl-CoA to glycine, forming N-acylglycines. The compound exhibits a preference for benzoyl-CoA over phenylacetyl-CoA as an acyl donor, indicating its specificity in biochemical reactions.
Cellular Effects
The compound influences various cellular processes, including:
- Cell Signaling : It modulates key signaling pathways that affect gene expression and cellular metabolism.
- Mitochondrial Function : this compound has been shown to impact mitochondrial activity, which is critical for energy production and metabolic homeostasis.
Molecular Mechanism
The molecular mechanism underlying the activity of this compound involves:
- Binding to GlyAT : The compound binds to glycine N-acyltransferase, facilitating the transfer of an acyl group to glycine. This interaction can lead to either enzyme activation or inhibition depending on substrate concentration and conditions.
- Gene Regulation : It may influence gene expression by modulating transcription factors and other regulatory proteins involved in metabolic pathways.
Temporal and Dosage Effects
Research indicates that the effects of this compound can vary over time and with dosage:
- Stability and Degradation : The compound's stability can influence its long-term effects on cellular functions. In vitro studies suggest that while it can have sustained beneficial effects initially, these may diminish due to degradation over time.
- Dosage Variability : In animal models, lower doses have been associated with positive effects on mitochondrial function, whereas higher doses may lead to adverse outcomes such as metabolic disruption and toxicity.
Metabolic Pathways
This compound is implicated in several metabolic pathways:
- Amino Acid Metabolism : It plays a significant role in the metabolism of amino acids by interacting with GlyAT and influencing the levels of various metabolites within cells.
- Major Products Formed : The reactions involving this compound can yield various products depending on conditions, including carboxylic acids through oxidation processes.
Research Applications
The compound has several notable applications in scientific research:
- Organic Synthesis : It serves as a valuable building block in synthetic chemistry.
- Biological Studies : Its potential as an enzyme inhibitor makes it a candidate for studying various biological processes.
- Therapeutic Investigations : There is ongoing research into its therapeutic potential for treating diseases linked to dysregulated metabolism or mitochondrial dysfunction.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[4-(Benzyloxy)phenyl]glycinamide | Contains an amide group | Different reactivity compared to acetyl derivative |
| 4-Benzyloxyphenylacetic acid | Lacks the glycine moiety | Distinct applications in metabolic studies |
This compound stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Its versatility in both chemical synthesis and potential therapeutic applications makes it a significant compound in ongoing research.
Q & A
Q. Advanced Research Focus
- Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., proteases or kinases) using fluorescence-based kinetic assays. IC values quantify potency .
- Cellular Uptake Studies : Radiolabeled (e.g., C) or fluorescently tagged derivatives track intracellular localization via confocal microscopy .
- In Vivo Models : Administer the compound to rodent models to assess pharmacokinetics (e.g., half-life, bioavailability) and toxicity (LD) .
How can contradictory data on metabolic stability be resolved for derivatives of this compound?
Advanced Research Focus
Conflicting metabolic data often arise from species-specific differences or assay conditions. Methodological solutions include:
- Cross-Species Microsomal Stability Assays : Compare hepatic microsomes from humans, rats, and dogs to identify interspecies variability .
- Isotopic Labeling : Use deuterated analogs (e.g., replacing labile hydrogens with H) to trace metabolic pathways via LC-MS/MS .
- Computational Modeling : Predict metabolic hotspots (e.g., CYP450 binding sites) using tools like Schrödinger’s ADMET Predictor .
What computational approaches support the design of this compound derivatives with enhanced receptor affinity?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to simulate binding poses with target receptors (e.g., nicotinic acetylcholine receptors). Focus on hydrogen bonding with the glycine moiety and π-π stacking of the benzyloxy group .
- QSAR Modeling : Develop quantitative structure-activity relationship models to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .
- MD Simulations : Perform 100-ns molecular dynamics simulations (AMBER force field) to assess conformational stability of ligand-receptor complexes .
How do structural modifications to the benzyloxy group affect the physicochemical properties of this compound?
Q. Advanced Research Focus
- Lipophilicity : Replace the benzyloxy group with pentafluorobenzyloxy to enhance logP (measured via shake-flask method), improving blood-brain barrier penetration .
- Solubility : Introduce polar substituents (e.g., -OH or -SOH) to the phenyl ring. Measure equilibrium solubility in PBS (pH 7.4) using nephelometry .
- Stability : Assess hydrolytic stability under physiological pH (1.2–7.4) via accelerated stability testing (40°C/75% RH for 4 weeks) .
What analytical challenges arise in quantifying trace impurities in this compound batches?
Q. Advanced Research Focus
- LC-MS/MS Sensitivity : Optimize multiple reaction monitoring (MRM) transitions for impurities (e.g., deacetylated byproducts) with detection limits <0.1% .
- Forced Degradation Studies : Expose the compound to heat, light, and oxidative stress (HO) to identify degradation pathways and validate stability-indicating methods .
- NMR Hyphenation : Use LC-NMR to isolate and structurally characterize low-abundance impurities (<0.05%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
